![molecular formula C13H12FNO2S B1407748 Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate CAS No. 1263215-44-6](/img/structure/B1407748.png)
Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate, also known as EFTC, is an organic compound belonging to the thiophene family of heterocyclic compounds. EFTC is an important class of compounds used in a variety of scientific disciplines, including organic synthesis, medicinal chemistry, and biochemistry. EFTC is used for a variety of applications, ranging from drug discovery and development to laboratory experiments.
Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate, have been studied for their potential anticancer properties. The compound’s structure allows for interaction with various biological targets, potentially inhibiting cancer cell growth and proliferation .
Organic Electronics: Organic Semiconductors
The thiophene ring is a key component in the development of organic semiconductors. Its incorporation into compounds like Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate can lead to materials with desirable electronic properties for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Material Science: Corrosion Inhibitors
In material science, thiophene derivatives are utilized as corrosion inhibitors. The specific molecular structure of Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate could be tailored to protect metals and alloys from corrosive processes .
Pharmaceutical Applications: Anti-inflammatory Drugs
Thiophene derivatives are known to exhibit anti-inflammatory effects. Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate may be developed into nonsteroidal anti-inflammatory drugs (NSAIDs), providing an alternative to existing medications .
Anesthetics: Dental Anesthesia
Some thiophene derivatives are used as voltage-gated sodium channel blockers and have applications in dental anesthesia. Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate could potentially be synthesized into new anesthetic agents .
Antimicrobial Agents
The antimicrobial properties of thiophene derivatives make them candidates for developing new antimicrobial agents. Research into Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate could lead to treatments for bacterial, fungal, or viral infections .
Anti-atherosclerotic Agents
Thiophene compounds have shown anti-atherosclerotic activity, which could be beneficial in treating cardiovascular diseases. Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate might be explored for its potential in preventing or reducing atherosclerosis .
Kinase Inhibition: Cancer Treatment
Kinases are enzymes that play a significant role in the progression of cancer. Thiophene derivatives have been investigated for their ability to inhibit kinases, and Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate could be a valuable addition to this research, potentially leading to new cancer therapies .
properties
IUPAC Name |
ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-2-17-13(16)12-11(15)9(7-18-12)8-5-3-4-6-10(8)14/h3-7H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTZJSDTBOTTET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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